molecular formula C13H11N3 B8353461 3-Phenyl-1h-indazol-6-ylamine

3-Phenyl-1h-indazol-6-ylamine

Cat. No.: B8353461
M. Wt: 209.25 g/mol
InChI Key: GXPSEFHENUNPKG-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indazol-6-ylamine is an indazole derivative featuring a phenyl group at position 3 and an amine (-NH2) substituent at position 6. Indazole scaffolds are widely utilized in medicinal chemistry and organic synthesis due to their structural rigidity and ability to interact with biological targets.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-phenyl-1H-indazol-6-amine

InChI

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

GXPSEFHENUNPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Recent studies have highlighted the anticancer properties of 3-phenyl-1H-indazol-6-ylamine derivatives. These compounds exhibit significant inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The mechanism involves the induction of apoptosis and modulation of the cell cycle, primarily through the inhibition of Bcl2 family members and the p53/MDM2 pathway .

Case Study: Compound 6o
One notable derivative, referred to as compound 6o, demonstrated an IC50 value of 5.15 µM against K562 cells, indicating potent activity. In contrast, it showed selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI detection assays, which revealed dose-dependent increases in apoptosis rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives. Research indicates that specific substitutions on the indazole ring significantly enhance anticancer activity. For instance, compounds with para-fluorine substitutions exhibited markedly improved inhibitory effects compared to their counterparts lacking such modifications .

Additional Pharmacological Properties

Ketohexokinase Inhibition
Beyond its anticancer properties, indazole derivatives have been explored for their potential as ketohexokinase inhibitors, which may have implications in metabolic disorders such as diabetes . This expands the therapeutic scope of compounds like this compound beyond oncology.

Synthesis and Derivative Development

The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modulate biological activity. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives with enhanced potency and selectivity against target cancer cell lines .

Data Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Selectivity (Normal Cells)
Compound 6oK5625.15HEK-293: 33.2
Compound 101SNU1625.3Not specified
Compound 102FGFR130.2Not specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The primary distinction between 3-Phenyl-1H-indazol-6-ylamine and similar compounds lies in the core heterocycle and substituent patterns :

  • Indazole Derivatives: 6-Amino-3-chloro-1H-indazole (CAS 21413-23-0): Chloro substituent at position 3 and amine at 6. Molecular formula: C7H6ClN3 (MW: 167.60 g/mol) . 1-Methyl-1H-indazol-6-amine (CAS 74728-65-7): Methyl group at position 1 and amine at 6. Molecular formula: C8H9N3 (MW: 147.18 g/mol) .
  • Quinazolinone Derivatives: Exemplary compounds from , such as 5-methyl-3-phenyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one, feature a quinazolinone core with purine-aminoethyl side chains. These bulkier structures are designed for targeted kinase inhibition, contrasting with the simpler indazole scaffold of the target compound .

Substituent Effects on Properties

Compound Core Structure Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol)
This compound Indazole Phenyl -NH2 C13H11N3 209.25 (estimated)
6-Amino-3-chloro-1H-indazole Indazole Chloro -NH2 C7H6ClN3 167.60
1-Methyl-1H-indazol-6-amine Indazole - -NH2 C8H9N3 147.18
  • Electronic and Steric Effects: The phenyl group in this compound introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity to hydrophobic protein pockets compared to smaller substituents like chloro or methyl . Methyl groups (e.g., in 1-Methyl-1H-indazol-6-amine) offer moderate lipophilicity and metabolic stability .

Preparation Methods

Core Reaction Mechanism

The Suzuki-Miyaura coupling strategy remains the most widely used method for introducing the 3-phenyl substituent. This method typically begins with 5-bromo-1H-indazol-6-amine as the starting material, which undergoes palladium-catalyzed coupling with phenylboronic acid derivatives. The reaction proceeds via oxidative addition of the palladium catalyst to the bromoindazole, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

Representative Procedure :
A mixture of 5-bromo-1H-indazol-6-amine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed 1,4-dioxane/water (4:1 v/v) is heated at 90°C for 12–16 hours under nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields 3-phenyl-1H-indazol-6-amine with 68–75% isolated yield.

Optimization Parameters

  • Catalyst Systems : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in regioselectivity, achieving >95% conversion (Table 1).

  • Solvent Effects : Aqueous 1,4-dioxane enhances boronic acid solubility while minimizing proto-deboronation side reactions.

  • Temperature : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 100°C promote decomposition of the amine group.

Table 1: Catalyst Screening for Suzuki Coupling

CatalystLigandYield (%)Purity (HPLC)
Pd(PPh₃)₄None7598.2
Pd(OAc)₂SPhos6295.4
PdCl₂(dppf)dppf5893.1

Hydrazine-Mediated Cyclization Strategies

One-Pot Indazole Ring Formation

An alternative route constructs the indazole core from acyclic precursors. For example, treatment of 2-fluoro-3-nitrobenzophenone with hydrazine hydrate at reflux induces simultaneous nitro group reduction and cyclization to form 3-phenyl-1H-indazol-6-amine.

Key Reaction Steps :

  • Nucleophilic Aromatic Substitution : Hydrazine attacks the electron-deficient fluorinated aromatic ring.

  • Cyclization : Intramolecular dehydration forms the indazole ring.

  • Nitro Reduction : Catalytic hydrogenation or Zn/HCl converts the nitro group to an amine.

Critical Process Variables :

  • Hydrazine Stoichiometry : Excess hydrazine (≥3.0 equiv) ensures complete dehalogenation but risks over-reduction of the amine.

  • Acid Additives : HCl (0.1–0.5 M) accelerates cyclization by protonating intermediate hydrazones.

Alternative Synthetic Pathways

Buchwald-Hartwig Amination

While less common, palladium-catalyzed C–N coupling between 3-bromo-1H-indazole and aniline derivatives offers a route to substituted analogs. However, competing C–C coupling and catalyst deactivation by the indazole nitrogen limit yields to 40–50%.

Reductive Amination

Condensation of 3-phenyl-1H-indazol-6-one with ammonium acetate in the presence of NaBH₃CN provides moderate yields (55–60%) but requires stringent moisture control to prevent ketone hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, H-4), 7.89–7.45 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H, H-5), 5.32 (s, 2H, NH₂).

  • IR (KBr): 3346 cm⁻¹ (N–H stretch), 1618 cm⁻¹ (C=N indazole).

  • Melting Point : 198–201°C (decomposition observed above 205°C).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity for Suzuki-derived product, whereas cyclization routes yield 92–95% purity due to residual hydrazine byproducts.

Challenges and Method Optimization

Regiochemical Control

Competing formation of 2-phenyl regioisomers remains a persistent issue in both Suzuki and cyclization routes. Computational studies indicate that steric effects from the 6-amino group favor C-3 coupling, but minor isomers (5–8%) necessitate chromatographic separation.

Scale-Up Considerations

  • Suzuki Method : Catalyst recycling via supported palladium systems reduces costs at >100 g scale.

  • Cyclization Route : Continuous flow reactors minimize thermal degradation risks during exothermic hydrazine reactions .

Q & A

Q. What are the key considerations for patenting novel derivatives of this compound?

  • Methodological Answer :
  • Structural Novelty : Modify core scaffolds (e.g., 1H-indazole to 2H-indazole) to avoid prior art.
  • Utility Evidence : Provide in vitro/in vivo data (e.g., IC₅₀ < 1 µM in cancer cell lines).
  • Forensic Differentiation : Use HRMS and isotopic labeling to distinguish from analogs (e.g., Isobutyl 1-pentyl-1H-indazole-3-carboxylate) .

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